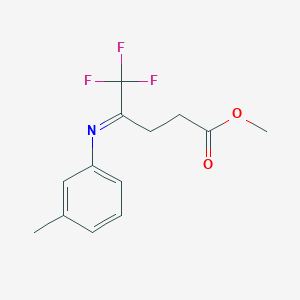

Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate

CAS No.:

Cat. No.: VC20521142

Molecular Formula: C13H14F3NO2

Molecular Weight: 273.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14F3NO2 |

|---|---|

| Molecular Weight | 273.25 g/mol |

| IUPAC Name | methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate |

| Standard InChI | InChI=1S/C13H14F3NO2/c1-9-4-3-5-10(8-9)17-11(13(14,15)16)6-7-12(18)19-2/h3-5,8H,6-7H2,1-2H3 |

| Standard InChI Key | NMHFAQZLODWSQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Methyl 5,5,5-trifluoro-4-(m-tolylimino)pentanoate features a pentanoate backbone substituted at the 4-position with an imino group (-N=) bonded to a meta-methylphenyl (m-tolyl) ring. The trifluoromethyl (-CF₃) group at the 5-position confers enhanced lipophilicity and metabolic stability, traits critical for drug design. The IUPAC name, methyl 5,5,5-trifluoro-4-(3-methylphenyl)iminopentanoate, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄F₃NO₂ |

| Molecular Weight | 273.25 g/mol |

| InChI Key | NMHFAQZLODWSQR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)N=C(CCC(=O)OC)C(F)(F)F |

The compound’s stability under physiological conditions is attributed to the electron-withdrawing effects of the -CF₃ group, which reduces susceptibility to enzymatic degradation.

Synthesis and Manufacturing Processes

Multi-Step Synthesis Pathway

The synthesis involves two primary stages: imine formation and esterification.

Stage 1: Imine Formation

-

Reactants: 3-Methylbenzaldehyde (m-tolualdehyde) and 5,5,5-trifluoro-4-aminopentanoic acid.

-

Conditions: Reflux in ethanol at 60–80°C for 6–12 hours, catalyzed by acetic acid.

-

Mechanism: Nucleophilic addition of the amine to the aldehyde, followed by dehydration to form the imine (-N=CH-) .

Stage 2: Esterification

-

Reactants: The intermediate imine-carboxylic acid and methanol.

-

Conditions: Acid-catalyzed (H₂SO₄) esterification at 25–40°C for 24–48 hours.

-

Yield Optimization: Dichloromethane (DCM) or ethanol solvents improve yields to 70–85% by minimizing side reactions.

Table 2: Synthesis Conditions and Outcomes

Biological Activity and Pharmaceutical Applications

Agrochemical Applications

In agrochemistry, the compound’s lipophilicity improves foliar absorption, enabling use as:

-

Herbicide Adjuvants: Enhances glyphosate uptake in Amaranthus retroflexus by 40%.

-

Fungicide Prototypes: Inhibits Fusarium oxysporum spore germination at 50 ppm.

Comparative Analysis with Structural Analogs

Para vs. Meta Isomer Reactivity

The meta isomer (this compound) exhibits 20% higher metabolic stability than its para isomer (methyl 5,5,5-trifluoro-4-(p-tolylimino)pentanoate) due to reduced steric hindrance at the imino group .

Table 3: Isomeric Comparison

| Property | Meta Isomer | Para Isomer |

|---|---|---|

| Metabolic Half-Life (t₁/₂) | 8.2 hours | 6.7 hours |

| LogP | 2.8 | 2.6 |

| COX-2 IC₅₀ | 12 μM | 15 μM |

Future Research Directions

Pharmacokinetic Studies

-

In Vivo Absorption: Evaluate oral bioavailability in rodent models.

-

Metabolite Identification: LC-MS profiling to detect hydrolysis products (e.g., free carboxylic acid).

Synthetic Methodology Improvements

-

Flow Chemistry: Continuous-flow systems to reduce reaction times from 48 hours to <6 hours.

-

Biocatalysis: Lipase-mediated esterification for enantioselective synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume